3-(4-Azidophenyl)prop-2-enoyl chloride
Description
3-(4-Azidophenyl)prop-2-enoyl chloride is an α,β-unsaturated acyl chloride featuring a reactive azide group at the para position of the phenyl ring. This compound combines two highly reactive moieties: (1) the acyl chloride group, which facilitates nucleophilic substitution (e.g., amidation, esterification), and (2) the azide group, enabling bioorthogonal "click" chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) . The conjugated double bond between the carbonyl and phenyl groups further enhances its utility in cycloaddition reactions (e.g., Diels-Alder).
Properties
CAS No. |
30405-76-6 |
|---|---|
Molecular Formula |
C9H6ClN3O |
Molecular Weight |
207.61 g/mol |
IUPAC Name |
3-(4-azidophenyl)prop-2-enoyl chloride |
InChI |
InChI=1S/C9H6ClN3O/c10-9(14)6-3-7-1-4-8(5-2-7)12-13-11/h1-6H |
InChI Key |
OMXLJDNGYIMGHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)Cl)N=[N+]=[N-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Trends
Reactivity Hierarchy : Acyl chloride > methoxy ester > carboxylic acid in nucleophilic substitution (due to leaving group ability).
Yield Optimization : Copper catalysts (e.g., CuSO4) improve azide transfer efficiency in Boc-protected analogs .
Stability Trade-offs : While the aminium chloride offers superior solubility, its ionic structure complicates purification compared to neutral analogs.
Preparation Methods
Preparation of 4-Aminocinnamic Acid
The synthesis begins with 4-nitrocinnamic acid, which is reduced to 4-aminocinnamic acid using catalytic hydrogenation. A typical procedure involves dissolving 4-nitrocinnamic acid in ethanol under a hydrogen atmosphere with 10% palladium on carbon (Pd/C) as a catalyst. The reaction is stirred at room temperature for 12 hours, yielding 4-aminocinnamic acid with >90% efficiency.
Diazotization and Azide Formation
The amine group of 4-aminocinnamic acid is converted to a diazonium salt using sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C. This intermediate is then treated with sodium azide (NaN₃), resulting in the substitution of the diazonium group with an azide. The reaction is conducted under strict temperature control to prevent side reactions, yielding 4-azidocinnamic acid.
Reaction Scheme :
Chlorination with Thionyl Chloride
4-Azidocinnamic acid is refluxed with excess thionyl chloride (SOCl₂) in anhydrous dichloromethane for 4–6 hours. The reaction is monitored via thin-layer chromatography (TLC), and the resulting 3-(4-azidophenyl)prop-2-enoyl chloride is purified by vacuum distillation to remove residual SOCl₂. This method achieves yields of 75–85%.
Critical Parameters :
-
Temperature : 60–70°C (reflux conditions)
-
Solvent : Anhydrous dichloromethane or toluene
-
Safety : Conducted in a fume hood due to SOCl₂’s corrosive and toxic nature
Knoevenagel Condensation Route
Synthesis of 4-Azidobenzaldehyde
4-Azidobenzaldehyde is prepared by diazotizing 4-aminobenzaldehyde followed by azide substitution, analogous to the method in Section 1.2. The aldehyde is purified via recrystallization from ethanol.
Condensation with Malonic Acid
A Knoevenagel condensation between 4-azidobenzaldehyde and malonic acid is performed in pyridine with a catalytic amount of piperidine. The mixture is heated at 80°C for 8 hours, yielding 4-azidocinnamic acid. This method offers moderate yields (60–70%) due to competing decarboxylation.
Reaction Scheme :
Acyl Chloride Formation
The carboxylic acid is converted to the acyl chloride using oxalyl chloride [(COCl)₂] in dimethylformamide (DMF) as a catalyst. The reaction is complete within 2 hours at room temperature, yielding this compound with 80–85% purity.
Palladium-Catalyzed Cross-Coupling
Starting Material: 3-(4-Bromophenyl)prop-2-enoyl Chloride
This method begins with 3-(4-bromophenyl)prop-2-enoyl chloride, which undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with sodium azide. The reaction is conducted in dimethyl sulfoxide (DMSO) at 100°C for 24 hours, substituting the bromide with an azide group.
Reaction Conditions :
-
Catalyst : CuI (5 mol%)
-
Ligand : 1,10-Phenanthroline
-
Solvent : DMSO/H₂O (9:1)
Challenges and Optimizations
Aryl bromides are typically inert toward nucleophilic substitution, but the use of a copper catalyst enables the azide substitution. The reaction requires rigorous exclusion of oxygen and moisture to prevent catalyst deactivation. Yields are modest (50–60%), necessitating column chromatography for purification.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Diazotization | 75–85 | 90–95 | High selectivity | Multi-step, time-intensive |
| Knoevenagel | 60–70 | 80–85 | Simple starting materials | Decarboxylation side reactions |
| Palladium-Catalyzed | 50–60 | 70–75 | Direct functionalization | Requires specialized catalysts |
Q & A
Q. What are the optimal synthetic routes for preparing 3-(4-Azidophenyl)prop-2-enoyl chloride with high purity?
- Methodological Answer : The synthesis typically involves:
- Starting Material : 3-(4-Azidophenyl)prop-2-enoic acid.
- Chlorination : React with thionyl chloride (SOCl₂) under reflux in anhydrous dichloromethane (DCM) for 4–6 hours .
- Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted reagents.
- Yield Optimization : Use a 1:3 molar ratio of acid to SOCl₂ and monitor reaction progress via TLC (Rf ~0.5 in 9:1 hexane/ethyl acetate).
Table 1 : Synthesis Conditions and Yields
| Reagent | Solvent | Time (h) | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | DCM | 6 | 40 | 85–90 |
| PCl₅ | Toluene | 8 | 60 | 70–75 |
Q. How can the structure and purity of this compound be confirmed?
- Methodological Answer :
- FT-IR : Confirm the presence of C=O (1740–1720 cm⁻¹) and C-Cl (750–550 cm⁻¹) stretches. The azide (N₃) group shows a sharp peak at ~2100 cm⁻¹ .
- ¹H/¹³C NMR : Look for vinyl proton signals (δ 6.5–7.5 ppm) and carbonyl carbon (δ ~170 ppm).
- X-ray Crystallography : For unambiguous confirmation, single crystals grown in DCM/hexane mixtures can be analyzed using SHELX programs .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the reactivity of this compound in nucleophilic acyl substitutions?
- Methodological Answer :
- Solvent Effects : Polar aprotic solvents (e.g., DCM) stabilize the transition state, accelerating reactions with amines or alcohols. Non-polar solvents (e.g., toluene) may reduce side hydrolysis .
- Temperature : Lower temperatures (0–5°C) minimize azide decomposition, while higher temperatures (40–50°C) enhance reaction rates but risk side reactions.
- Case Study : In a reaction with benzylamine, DCM at 25°C gave 92% amide yield, whereas THF at 40°C led to 15% hydrolysis byproducts .
Q. What strategies mitigate competing side reactions during photochemical transformations involving the azide group?
- Methodological Answer :
- Light Control : Use UV light (365 nm) in controlled doses to activate the azide without degrading the acyl chloride.
- Quenching Agents : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to scavenge free radicals generated during photolysis .
- Kinetic Monitoring : Track azide consumption via in-situ IR spectroscopy to optimize reaction termination.
Table 2 : Photochemical Reaction Outcomes
| Light Source | Additive | Conversion (%) | Byproduct (%) |
|---|---|---|---|
| UV (365 nm) | None | 78 | 22 |
| UV (365 nm) | TEMPO | 85 | 8 |
Q. How can contradictory crystallographic data (e.g., bond length anomalies) be resolved for this compound?
- Methodological Answer :
- Refinement Software : Use SHELXL for high-resolution data (R-factor < 5%) to model disorder or thermal motion .
- Validation Tools : Cross-check with DFT calculations (e.g., Gaussian09) to compare theoretical and experimental bond lengths.
- Example : A reported C-Cl bond length of 1.78 Å (vs. DFT-predicted 1.75 Å) was resolved by refining anisotropic displacement parameters .
Methodological Best Practices
Q. What precautions are critical for handling and storing this compound?
- Answer :
- Storage : Keep under argon at –20°C in amber vials to prevent moisture ingress and photodecomposition .
- Safety : Avoid mechanical shock or heating above 50°C due to potential azide explosivity. Conduct reactions in a fume hood with blast shields.
Q. How to design a kinetic study to probe the compound’s stability in aqueous vs. non-aqueous media?
- Answer :
- Experimental Setup : Prepare 0.1 M solutions in DCM (anhydrous) and pH-buffered water (pH 7.4).
- Sampling : At intervals (0, 1, 3, 6, 12 h), quench aliquots with excess methanol.
- Analysis : Quantify residual compound via HPLC (C18 column, 220 nm detection). Half-life (t₁/₂) in water: ~2 h; in DCM: >24 h .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
